Pyrocoll
Description
This compound is a natural product found in Streptomyces and Salvia divinorum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCZWOZHDDOBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319137 | |
| Record name | Pyrocoll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrocoll | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-73-1 | |
| Record name | Pyrocoll | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrocoll | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrocoll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYROCOLL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrocoll | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
| Record name | Pyrocoll | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrocoll (C₁₀H₆N₂O₂) for Researchers and Drug Development Professionals
An authoritative overview of the chemical identifiers, biological activities, and experimental considerations for the promising secondary metabolite, Pyrocoll.
Introduction
This compound (C₁₀H₆N₂O₂), a pyrrolopyrazine, is a naturally occurring secondary metabolite produced by various species of Streptomyces, a genus renowned for its prolific production of bioactive compounds. First identified as a constituent of cigarette smoke, it has since been isolated from microbial sources and recognized for its significant biological activities, including antibiotic, antiparasitic, and potent antitumor properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, and a detailed exploration of its biological effects and the experimental methodologies used to elucidate them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identifiers and Properties
A clear and unambiguous identification of a chemical entity is fundamental for research and development. This compound is registered and indexed across multiple chemical databases. The primary identifiers and key chemical properties are summarized in the table below for easy reference.
| Identifier Type | Value |
| CAS Number | 484-73-1[1] |
| Molecular Formula | C₁₀H₆N₂O₂[1] |
| IUPAC Name | 1,7-diazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione[1] |
| InChI | InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H[1] |
| InChIKey | USCZWOZHDDOBHQ-UHFFFAOYSA-N[1] |
| SMILES | C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O |
| PubChem CID | 10241527 |
| Synonyms | 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione |
Biological Activities and Quantitative Data
This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its effects have been quantified against various bacterial strains, parasites, and cancer cell lines.
Antibiotic Activity
This compound exhibits inhibitory activity against several Gram-positive bacteria, particularly of the genus Arthrobacter. The minimum inhibitory concentrations (MICs) have been determined for a range of species, highlighting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
| Arthrobacter aurescens | 10 |
| Arthrobacter globiformis | 1 |
| Arthrobacter oxydans | 10 |
| Arthrobacter pascens | 3 |
| Rhodococcus erythropolis | 10 |
Antiparasitic Activity
The compound has also shown notable activity against protozoan parasites, including the causative agents of malaria and African trypanosomiasis. The half-maximal inhibitory concentrations (IC₅₀) indicate potent antiparasitic effects.
| Parasite | IC₅₀ (µg/mL) |
| Plasmodium falciparum | 1.19 |
| Trypanosoma rhodesiense | 1.97 |
Antitumor Activity
Perhaps the most promising therapeutic application of this compound lies in its antitumor properties. It has demonstrated significant growth inhibitory effects against various human cancer cell lines, with GI₅₀ (half-maximal growth inhibition) values in the sub-micromolar to low micromolar range.
| Human Cancer Cell Line | GI₅₀ (µg/mL) |
| HMO2 (Stomach Carcinoma) | 0.28 |
| HepG2 (Hepatocellular Carcinoma) | 0.42 |
| MCF-7 (Breast Adenocarcinoma) | 2.2 |
Experimental Methodologies
The following sections detail the generalized experimental protocols for the synthesis and biological evaluation of this compound, based on standard laboratory practices and information available for related compounds.
Synthesis of this compound
-
Starting Material Preparation: The synthesis typically begins with a functionalized pyrrole (B145914) ring.
-
Carboxylation: Introduction of a carboxylic acid group at the 2-position of the pyrrole ring. This can be achieved through various methods, such as the use of Grignard reagents followed by reaction with carbon dioxide.
-
Dimerization: The dimerization of pyrrole-2-carboxylic acid to form this compound likely proceeds via a condensation reaction, which may be facilitated by specific catalysts or reaction conditions that promote the formation of the dipyrrolopyrazine core.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to obtain pure this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antiparasitic and Antitumor Activity Assays (Cell Viability Assays)
The IC₅₀ and GI₅₀ values of this compound against parasitic and cancer cell lines can be determined using cell viability assays, such as the MTT or resazurin (B115843) assay.
-
Cell Seeding: The target cells (parasites or cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 48-72 hours).
-
Addition of Viability Reagent: A solution of MTT or resazurin is added to each well and the plate is incubated for a further 2-4 hours.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound in its antitumor activity are not yet fully elucidated in the available literature, the biological effects of other secondary metabolites from Streptomyces and structurally related compounds suggest potential mechanisms. Many natural products with antitumor properties exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Given the potent antitumor activity of this compound, it is plausible that it may act through similar mechanisms. Further research is warranted to investigate its specific molecular targets and its impact on cancer-related signaling cascades.
Caption: Logical workflow for the investigation of this compound's biological activities.
Conclusion
This compound is a compelling natural product with a diverse range of biological activities, most notably its potent antitumor effects. The availability of its chemical identifiers and established protocols for evaluating its bioactivity provides a solid foundation for further research. Future investigations should prioritize the elucidation of its specific mechanism of action, particularly the signaling pathways it modulates in cancer cells. Such studies will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
The Biological Activity of Pyrocoll: A Technical Guide for Researchers
An In-depth Review of the Antimicrobial, Antiparasitic, and Antitumor Properties of a Novel Bacterial Metabolite
Introduction
Pyrocoll, a dicyclic pyrrole-based compound, has emerged as a metabolite of interest due to its diverse biological activities. Initially identified as a synthetic compound and a component of cigarette smoke, this compound was later discovered as a natural product synthesized by the alkaliphilic actinomycete, Streptomyces sp. strain AK 409.[1][2] This discovery has opened avenues for investigating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antimicrobial, antiparasitic, and antitumor properties. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications. While specific quantitative data for this compound remains limited in publicly available literature, this guide consolidates the existing knowledge and provides context through the activities of the structurally related compound, pyrogallol (B1678534).
I. Physicochemical Properties and Production
-
Producing Organism : Streptomyces sp. AK 409, a novel alkaliphilic strain.[1][2]
-
Molecular Formula : C₁₀H₆N₂O₂
-
Structure : 1,6-Diazacyclodeca-2,4,7,9-tetraene-5,10-dione
II. Biological Activities of this compound
Initial screenings have demonstrated that this compound exhibits a broad spectrum of biological activities, including antibiotic, antiparasitic, and antitumor effects.[1]
A. Antimicrobial Activity
Table 1: Summary of Antimicrobial Activity of this compound
| Microorganism Type | Representative Genera | Activity |
| Bacteria | Arthrobacter | Active |
| Filamentous Fungi | Not specified | Active |
Note: This table is based on qualitative descriptions from available literature. Quantitative data (e.g., MIC values) are not specified in the accessible sources.
B. Antiparasitic Activity
This compound has demonstrated activity against several pathogenic protozoa. This suggests its potential as a lead compound for the development of novel antiparasitic drugs.
Table 2: Summary of Antiparasitic Activity of this compound
| Parasite Species | Disease | Activity |
| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | Active |
| Plasmodium falciparum | Malaria | Active |
| Leishmania donovani | Leishmaniasis | Active |
Note: This table is based on qualitative descriptions. Specific IC50 values are not provided in the available abstracts.
C. Antitumor Activity
This compound has exhibited cytotoxic effects against various human tumor cell lines, indicating its potential as an anticancer agent.
Table 3: Summary of Antitumor Activity of this compound
| Cell Line | Cancer Type | Activity |
| L5178Y | Mouse Lymphoma | Active |
| HeLa | Cervical Cancer | Active |
| PC-3 | Prostate Cancer | Active |
Note: This table is based on qualitative descriptions. Specific IC50 values are not provided in the available abstracts.
III. Mechanism of Action and Signaling Pathways (Inferred from Pyrogallol)
The precise molecular mechanisms and signaling pathways modulated by this compound have not been extensively elucidated in the available literature. However, studies on the structurally similar and biologically active compound, pyrogallol, offer potential insights into the pathways that this compound might affect. Pyrogallol has been shown to exert its anticancer effects through the modulation of key signaling cascades involved in cell proliferation, survival, and apoptosis.
A. PI3K/Akt Signaling Pathway
Pyrogallol has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by compounds like pyrogallol can lead to the suppression of tumor growth.
B. Akt/GSK-3β/β-catenin Signaling Pathway
Further studies have shown that pyrogallol can modulate the Akt/Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. By inactivating Akt, pyrogallol leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin, a key transcriptional regulator involved in cell proliferation.
Hypothesized signaling pathway for this compound based on Pyrogallol data.
IV. Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound from the primary literature are not fully accessible. However, based on standard methodologies for assessing antimicrobial, antiparasitic, and antitumor activities, the following protocols represent the likely approaches used.
A. Determination of Antitumor Activity (IC50) using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding : Human cancer cell lines (e.g., HeLa, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for 48-72 hours. A control group with no compound is also included.
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Workflow for determining IC50 using the MTT assay.
B. Determination of Antimicrobial Activity (MIC) using Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., Arthrobacter sp.) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution : this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the prepared microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation : The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Workflow for determining MIC via broth microdilution.
C. Determination of Antiparasitic Activity
The specific protocols for assessing antiparasitic activity against protozoa like Trypanosoma, Plasmodium, and Leishmania can vary. A common approach involves in vitro culture of the parasites and assessing their viability after treatment with the test compound.
-
Parasite Culture : The specific stage of the parasite (e.g., trypomastigotes of T. brucei, blood-stage P. falciparum, or amastigotes of L. donovani) is cultured under appropriate in vitro conditions.
-
Compound Treatment : The cultured parasites are exposed to a range of concentrations of this compound for a defined period.
-
Viability Assessment : Parasite viability is assessed using various methods, such as:
-
Microscopy : Direct counting of viable parasites.
-
Fluorometric/Colorimetric Assays : Using viability dyes (e.g., resazurin) or measuring parasite-specific enzyme activity.
-
SYBR Green I-based fluorescence assay : For P. falciparum, to quantify parasite DNA.
-
-
IC50 Calculation : The IC50 value is determined from the dose-response curve.
V. Conclusion and Future Directions
This compound, a natural product from Streptomyces sp. AK 409, demonstrates promising antibiotic, antiparasitic, and antitumor activities. While the currently available literature provides a foundational understanding of its biological potential, further research is imperative to fully characterize its therapeutic utility. Key areas for future investigation include:
-
Quantitative Biological Evaluation : Detailed studies to determine the IC50 and MIC values of this compound against a broader range of cancer cell lines, microbial pathogens, and parasites are necessary.
-
Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mode of action and for rational drug design.
-
In Vivo Efficacy and Toxicity : Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies : Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and selectivity.
The multifaceted biological activities of this compound underscore its potential as a lead compound in drug discovery programs. A more in-depth investigation into this novel bacterial metabolite is warranted to unlock its full therapeutic potential.
References
Pyrocoll: A Technical Guide to a Bioactive Pyrrolopyrazine Compound
Abstract
Pyrocoll, a naturally occurring pyrrolo[1,2-a]pyrazine-1,4-dione, is a metabolite isolated from Streptomyces species. This heterocyclic compound has garnered interest within the scientific community due to its significant biological activities, including antibacterial, anticancer, and antiparasitic properties. The pyrrolopyrazine scaffold is a recognized pharmacophore, and compounds containing this motif are actively explored in drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a general synthetic approach to its core structure, a summary of its biological activities with quantitative data, and detailed protocols for key experimental assays. While the precise molecular targets and signaling pathways of this compound remain to be fully elucidated, this document serves as a resource for researchers and drug development professionals interested in its therapeutic potential.
Introduction to this compound and Pyrrolopyrazines
Nitrogen-containing heterocyclic compounds are foundational to the development of many pharmaceuticals.[1] Among these, the pyrrolopyrazine scaffold, which consists of fused pyrrole (B145914) and pyrazine (B50134) rings, is recognized as a biologically active motif.[1][2] Derivatives of pyrrolopyrazine have been isolated from various natural sources and have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory activities.[1]
This compound is a specific member of this family, identified as a bacterial metabolite. Its structure is based on the pyrrolo[1,2-a]pyrazine-1,4-dione core.[3] Initial studies have revealed its potent inhibitory effects against a range of pathogenic microbes and cancer cell lines, making it a compelling lead compound for further investigation in drug discovery and development programs.
Chemical Properties and Synthesis
Chemical Identity of this compound
-
IUPAC Name: pyrrolo[1,2-a]pyrazine-1,4-dione
-
CAS Number: 484-73-1
-
Molecular Formula: C₇H₄N₂O₂
-
Molecular Weight: 148.12 g/mol
Synthesis of the Pyrrolo[1,2-a]pyrazine (B1600676) Core
While specific, detailed protocols for the total synthesis of this compound are not extensively published, a general strategy for constructing the pyrrolo[1,2-a]pyrazine scaffold can be conceptualized. A common approach involves the condensation of an α-amino acid derivative (such as L-proline) with a suitable pyrazine precursor. A plausible synthetic workflow is outlined below.
Biological Activity
This compound exhibits a broad range of biological activities, demonstrating potential as an antibacterial, anticancer, and antiparasitic agent. The quantitative data from in vitro assays are summarized in the tables below.
Antibacterial Activity
This compound has been shown to inhibit the growth of several bacterial species. The Minimum Inhibitory Concentrations (MICs) are presented in Table 1.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Arthrobacter aurescens | 10 |
| Arthrobacter globiformis | 1 |
| Arthrobacter oxydans | 10 |
| Arthrobacter pascens | 3 |
| Rhodococcus erythropolis | 10 |
| Table 1: Antibacterial Activity of this compound. |
Anticancer Activity
The compound displays cytotoxic effects against various human cancer cell lines. The 50% Growth Inhibition (GI50) values are detailed in Table 2.
| Cancer Cell Line | 50% Growth Inhibition (GI50) (µg/mL) |
| HMO2 | 0.28 |
| HepG2 (Hepatoma) | 0.42 |
| MCF-7 (Breast) | 2.2 |
| Table 2: In Vitro Anticancer Activity of this compound. |
Antiparasitic Activity
This compound is also active against protozoan parasites responsible for major human diseases. The 50% Inhibitory Concentrations (IC50) are listed in Table 3.
| Parasite Species | 50% Inhibitory Concentration (IC50) (µg/mL) |
| Plasmodium falciparum | 1.19 |
| Trypanosoma brucei rhodesiense | 1.97 |
| Table 3: Antiparasitic Activity of this compound. |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not yet been extensively characterized. Natural products often exert their biological effects by modulating multiple cellular signaling pathways. For instance, other bioactive compounds have been shown to interfere with pathways such as NF-κB, Akt, and MAPK to induce apoptosis or inhibit proliferation in cancer cells. A derivative of the related pyrrolo[1,2-a]pyrazine scaffold has been linked to the FTase-p38 signaling axis in human lymphoma cells, suggesting a potential area of investigation for this compound.
Further research, including target identification studies, proteomic and transcriptomic analyses, and pathway-specific reporter assays, is required to elucidate the molecular targets of this compound and the signaling cascades it perturbs. A general workflow for such an investigation is depicted below.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to determine the biological activity of this compound.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum, standardized to ~5×10⁵ CFU/mL
-
This compound stock solution (e.g., in DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (broth only)
-
Incubator (37°C)
-
Spectrophotometer (plate reader)
Procedure:
-
Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in 50 µL per well with concentrations ranging from the highest to the lowest.
-
Controls: Designate wells for a positive control (containing a standard antibiotic) and a negative/sterility control (containing only MHB).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.
Anticancer Activity: GI50 Determination via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Adherent cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.
Antiparasitic Activity: In Vitro Assays
5.3.1 Antiplasmodial Assay (vs. P. falciparum)
This protocol is based on the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying the amount of parasitic DNA.
Materials:
-
Chloroquine-sensitive or resistant strains of P. falciparum
-
Human O+ erythrocytes
-
Complete RPMI-1640 medium
-
96-well microtiter plates
-
This compound stock solution
-
SYBR Green I lysis buffer
-
CO₂/low O₂ incubator (e.g., 5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.
-
Assay Setup: Prepare serial dilutions of this compound in the plate. Add parasitized red blood cells (e.g., at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under microaerophilic conditions at 37°C.
-
Lysis and Staining: After incubation, freeze the plate to lyse the cells. Thaw and add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate in the dark for 1 hour and measure the fluorescence (excitation ~485 nm, emission ~530 nm).
-
IC50 Determination: Calculate the percent inhibition of parasite growth compared to the drug-free control wells and determine the IC50 value from the dose-response curve.
5.3.2 Antitrypanosomal Assay (vs. T. b. rhodesiense)
This assay assesses the viability of trypanosomes using a metabolic indicator dye like AlamarBlue (Resazurin).
Materials:
-
Bloodstream form of Trypanosoma brucei rhodesiense
-
HMI-9 medium
-
96-well microtiter plates
-
This compound stock solution
-
AlamarBlue (Resazurin) solution
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Parasite Preparation: Culture trypanosomes in HMI-9 medium and adjust the concentration to approximately 1.5 × 10⁴ parasites per well.
-
Assay Setup: Add serial dilutions of this compound to the wells of a 96-well plate. Add the parasite suspension to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Viability Assessment: Add 10% AlamarBlue dye to each well and incubate for an additional 24-48 hours in the dark.
-
Fluorescence Measurement: Measure fluorescence (excitation ~530 nm, emission ~590 nm). The reduction of blue resazurin (B115843) to pink resorufin (B1680543) indicates viable parasites.
-
IC50 Determination: Calculate the percent inhibition of parasite viability compared to the drug-free control and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound, a pyrrolopyrazine compound from Streptomyces, has demonstrated significant in vitro activity against a panel of bacteria, cancer cells, and parasites. Its potent bioactivity, combined with the proven pharmacological importance of its core scaffold, establishes this compound as a valuable lead compound for drug development.
Future research should focus on several key areas. Firstly, the elucidation of its mechanism of action is critical to understanding its therapeutic potential and potential liabilities. Secondly, structure-activity relationship (SAR) studies, involving the synthesis and screening of this compound analogs, could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. Finally, in vivo studies in relevant animal models are necessary to validate the in vitro findings and assess the compound's efficacy and safety profile in a physiological context. These efforts will be crucial in determining whether this compound or its derivatives can be translated into novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Pyrocoll in Cell Culture Experiments
A Note on Terminology: Initial research indicates a significant overlap and potential confusion in scientific literature between "Pyrocoll" and "Pyrogallol." The vast majority of detailed mechanistic and protocol-based studies related to anti-cancer effects in cell culture attribute these activities to Pyrogallol . Information regarding this compound is limited to its inhibitory effects on specific cell lines. This document will focus on the extensive data available for Pyrogallol, which is likely the compound of interest for detailed cell culture applications.
Introduction to Pyrogallol
Pyrogallol (1,2,3-trihydroxybenzene) is a phenolic compound found in various plants and has demonstrated significant anti-cancer properties across multiple cancer cell lines.[1][2] Its primary mechanism of action is rooted in its pro-oxidant capabilities, leading to the generation of reactive oxygen species (ROS), which in turn induces oxidative stress, cell cycle arrest, and apoptosis in cancer cells.[1]
Mechanism of Action
Pyrogallol's anti-cancer activity is multifaceted. It induces a significant increase in intracellular ROS, leading to a depletion of glutathione (B108866) (GSH) and creating a state of severe oxidative stress.[1] This redox imbalance serves as a primary signal that triggers downstream cellular events, including:
-
Inhibition of Pro-Survival Pathways: Pyrogallol has been shown to inhibit critical pro-survival signaling pathways, most notably the PI3K/Akt pathway.[3]
-
Activation of Stress-Responsive Kinases: The oxidative stress activates stress-responsive kinase pathways such as JNK and p38.
-
Induction of Cell Cycle Arrest: Pyrogallol treatment leads to cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cell line. This is often associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins.
-
Triggering of Apoptosis: Pyrogallol induces apoptosis through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, modulation of Bcl-2 family proteins (increasing Bax and decreasing Bcl-2), and activation of caspases.
Quantitative Data Summary
The following tables summarize the cytotoxic and inhibitory effects of Pyrogallol on various cancer cell lines.
Table 1: IC50 Values of Pyrogallol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| C6 Glioma | Glioma | 40 µM | 24 h | |
| C6 Glioma | Glioma | 15 µM | 72 h | |
| A549 | Lung Adenocarcinoma | 50-100 µM (Significant growth inhibition) | 72 h |
Table 2: Effects of Pyrogallol on Cell Cycle Distribution and Apoptosis
| Cell Line | Effect | Key Molecular Changes | Reference |
| C6 Glioma | G0/G1 phase arrest and apoptosis | Upregulation of Bax and cytochrome c, downregulation of Bcl-2 | |
| H441 and H520 | G2/M phase arrest and apoptosis | Decrease in cyclin B1 and Cdc25c, increase in phosphorylated Cdc2 (Thr14), cleavage of PARP, increase in Bax, decrease in Bcl-2 | |
| Calu-6 | G2 phase arrest | Downregulation of p27, CDK2, CDK4, CDK6, and cyclin D1; increase in cyclin A and cyclin B1 | |
| DU145 and PC3 | G0/G1 phase arrest | Decrease in cyclin D1, cyclin E1, CDK-2, and CDK-4 | |
| A549 | G1 phase arrest and apoptosis | Increase in sub-G1 cells, Annexin V staining, loss of mitochondrial membrane potential |
Signaling Pathways and Experimental Workflows
Pyrogallol-Induced Apoptosis Signaling Pathway
Caption: Pyrogallol-induced signaling cascade in cancer cells.
Experimental Workflow for Assessing Pyrogallol's Effects
Caption: General workflow for in vitro studies of Pyrogallol.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Pyrogallol on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well culture plates
-
Pyrogallol stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Pyrogallol Treatment: Prepare serial dilutions of Pyrogallol in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of Pyrogallol. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Pyrogallol treatment.
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
Pyrogallol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Pyrogallol for the selected time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of Pyrogallol on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
Pyrogallol
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Pyrogallol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A and PI.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Oxidative Assault: How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrogallol induces G2-M arrest in human lung cancer cells and inhibits tumor growth in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]
Application Notes: Pyrocoll Derivatives in Cancer Research
Introduction
While direct applications of the parent compound pyrocoll in cancer research are not extensively documented in publicly available literature, numerous studies have explored the potent anti-cancer activities of its derivatives, particularly those based on the pyrrolizine scaffold. These derivatives have shown promise in preclinical studies against a variety of cancer cell lines, including breast, colon, liver, and lung cancer. The primary mechanisms of action involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
This document provides an overview of the applications of this compound derivatives in cancer research models, summarizing key findings and providing detailed protocols for relevant experiments.
Key Applications and Mechanisms of Action
This compound derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a range of malignancies. Their mechanisms are often multifaceted, targeting core vulnerabilities of cancer cells.
-
Induction of Apoptosis: Many pyrrolizine-based compounds trigger the intrinsic mitochondrial pathway of apoptosis. This is often characterized by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. Some compounds have been shown to increase caspase-3 levels by as much as 9-fold.
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, a fundamental process for cancer cell division. For instance, some compounds induce S-phase arrest in hepatocellular carcinoma cells by downregulating critical cell cycle regulators like Cyclin D1 and Cyclin E.
-
Inhibition of Signaling Pathways: this compound derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer. A key target is the PI3K/Akt pathway, which is essential for cancer cell survival and proliferation. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis. Additionally, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are important drivers of tumor growth in many cancers.
-
Generation of Oxidative Stress: The anti-cancer activity of some related phenolic compounds is linked to their ability to generate reactive oxygen species (ROS). This creates severe oxidative stress within cancer cells, which have a compromised redox balance, making them more vulnerable than normal cells. This oxidative stress can trigger downstream signaling events that lead to cell cycle arrest and apoptosis.
Data Summary: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) value. Lower IC50 values indicate greater potency.
| Compound Class | Cancer Cell Line | IC50 (nM/ml) | Reference |
| Pyrrolizine Derivative 8c | Breast (MCF7) | 8.6 | [1] |
| Pyrrolizine Derivative 8b | Liver (HEPG2) | 12.3 | [1] |
| Pyrrolizine Derivative 8b | Colon (HCT116) | 26.5 | [1] |
| General Pyrrolizine Derivatives | Breast (MCF7) | 8 - 194 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HEPG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Caspase-3 Activation Assay
This protocol measures the activity of caspase-3, a key indicator of apoptosis.
Materials:
-
Cancer cells treated with the this compound derivative
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of the this compound derivative for a specified time. Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).
-
Caspase-3 Assay: In a 96-well plate, add 50 µg of protein from each lysate to separate wells. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Express the results as a fold increase in caspase-3 activity compared to the untreated control.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound derivatives in cancer cells.
Experimental Workflow Diagram
References
Application Notes and Protocols for Pyrocoll as an Antiparasitic Agent in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocoll, a bacterial metabolite, has demonstrated promising antiparasitic activity in laboratory settings. This document provides detailed application notes and protocols for the in vitro evaluation of this compound against two significant human parasites: Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei rhodesiense, a causative agent of human African trypanosomiasis (sleeping sickness). The provided methodologies are based on established laboratory techniques for antiparasitic drug screening and are intended to guide researchers in the further investigation of this compound's therapeutic potential.
Quantitative Data Summary
The antiparasitic activity of this compound has been quantified against P. falciparum and T. rhodesiense. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Parasite Species | This compound IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| Plasmodium falciparum | 1.19[1] | Chloroquine | Varies by strain (e.g., ~0.01 for 3D7 strain) |
| Trypanosoma brucei rhodesiense | 1.97[1] | Suramin | ~0.02 |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum (Erythrocytic Stage)
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, essential for conducting drug susceptibility assays.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax I.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks or plates
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with RPMI-1640.
-
Initiate the culture by adding thawed cryopreserved parasites or an existing culture to a culture flask containing CCM and washed erythrocytes to achieve a 2-5% hematocrit and a starting parasitemia of 0.1-0.5%.
-
Incubate the culture at 37°C in a sealed chamber flushed with the gas mixture.
-
Maintain the culture by changing the medium daily and adding fresh erythrocytes to maintain a hematocrit of 2-5%.
-
Monitor parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
In Vitro IC50 Determination for this compound against P. falciparum (SYBR Green I Assay)
This fluorescence-based assay is a high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (2% hematocrit, 0.5% parasitemia)
-
This compound stock solution (e.g., in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in CCM in a 96-well plate. Include a drug-free control (CCM with DMSO) and a background control (uninfected erythrocytes).
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Culture of Trypanosoma brucei rhodesiense (Bloodstream Form)
This protocol outlines the method for the axenic (feeder-cell free) in vitro culture of bloodstream form trypanosomes.
Materials:
-
T. b. rhodesiense strain (e.g., STIB900)
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10% Serum Plus, 1 mM hypoxanthine, 0.2 mM 2-mercaptoethanol, 3 mM L-cysteine, and 0.2 mM pyruvate.
-
37°C incubator with 5% CO₂
-
Sterile culture flasks
Procedure:
-
Thaw cryopreserved trypanosomes and add to a culture flask containing pre-warmed HMI-9 medium.
-
Incubate at 37°C with 5% CO₂.
-
Monitor parasite density daily using a hemocytometer.
-
Maintain the culture by diluting with fresh medium to a density of 1 x 10⁵ cells/mL when the culture reaches a density of 1-2 x 10⁶ cells/mL.
In Vitro IC50 Determination for this compound against T. b. rhodesiense (Alamar Blue Assay)
This colorimetric/fluorometric assay measures cell viability and is commonly used for screening antitrypanosomal compounds.
Materials:
-
Log-phase T. b. rhodesiense culture
-
This compound stock solution
-
HMI-9 medium
-
96-well microplates
-
Alamar Blue reagent
-
Fluorometric or colorimetric plate reader
Procedure:
-
Seed a 96-well plate with T. b. rhodesiense at a density of 2 x 10⁴ cells/well in HMI-9 medium.
-
Add serial dilutions of this compound to the wells. Include a drug-free control and a background control (medium only).
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Add Alamar Blue reagent (10% of the well volume) to each well.
-
Incubate for an additional 24 hours.
-
Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).
-
Calculate the percentage of viability for each concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothesized mechanism of this compound action in P. falciparum.
References
Application Notes and Protocols for Pyrocoll Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocoll, a metabolite isolated from Streptomyces, has demonstrated significant biological activity, including anticancer, antimalarial, and antitrypanosomal effects. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, based on its known biological activities and the mechanisms of structurally related compounds like pyrogallol (B1678534).
Putative Mechanism of Action: An Overview
While the precise molecular mechanisms of this compound are still under investigation, studies on the structurally similar compound pyrogallol suggest a pro-oxidant-driven mechanism of action in cancer cells. It is hypothesized that this compound induces the generation of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This redox imbalance can trigger a cascade of cellular events, including the inhibition of pro-survival signaling pathways and the activation of stress-response pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1][2]
In the context of its antiprotozoal activity, potential mechanisms, extrapolated from related compounds, may include the induction of oxidative stress within the parasite or the inhibition of crucial parasitic metabolic processes, such as hemozoin formation in Plasmodium falciparum.[3][4]
Key Signaling Pathways (Hypothesized for this compound)
Based on studies with pyrogallol, this compound is postulated to modulate the following signaling pathways in cancer cells:
-
PI3K/Akt Signaling Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer. This compound may inhibit this pathway, leading to decreased cell proliferation and survival.[2]
-
Stress-Activated Protein Kinase (SAPK) Pathways (JNK & p38): Oxidative stress induced by this compound may activate these pathways, which are involved in mediating cellular responses to stress, including apoptosis.
-
Apoptotic Signaling Pathway: this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the subsequent activation of caspases.
A diagram of the hypothesized signaling pathway for this compound's anticancer activity is presented below.
Caption: Hypothesized signaling pathway of this compound's anticancer activity.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and the related compound Pyrogallol against various cell lines.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µg/ml) | Reference |
| HMO2 | - | GI50 | 0.28 | |
| HepG2 | Liver Cancer | GI50 | 0.42 | |
| MCF-7 | Breast Cancer | GI50 | 2.2 |
Table 2: In Vitro Anticancer Activity of Pyrogallol
| Cell Line | Cancer Type | Parameter | Value (µM) | Time Point | Reference |
| C6 | Glioma | IC50 | 40 | 24h | |
| C6 | Glioma | IC50 | 15 | 72h |
Table 3: In Vitro Antiprotozoal Activity of this compound
| Organism | Disease | Parameter | Value (µg/ml) | Reference |
| Plasmodium falciparum | Malaria | IC50 | 1.19 | |
| Trypanosoma rhodesiense | African Trypanosomiasis | IC50 | 1.97 |
Experimental Protocols
In Vitro Efficacy Studies
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without this compound) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50/IC50 value.
-
References
- 1. Oxidative Assault: How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrogallol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of Pyrogallol, a polyphenol compound with demonstrated anti-cancer properties, in a variety of cell-based assays.
Introduction
Pyrogallol (1,2,3-trihydroxybenzene) is a small organic compound that has been shown to exhibit cytotoxic and anti-proliferative effects on various cancer cell lines. Its mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and modulation of key signaling cascades, including the PI3K/AKT and MAPK pathways. These notes offer a starting point for researchers investigating the therapeutic potential of Pyrogallol in vitro.
Quantitative Data Summary
The following tables summarize the effective concentrations of Pyrogallol in different cancer cell lines and its impact on key cellular processes.
Table 1: Growth Inhibitory Concentrations of Pyrogallol in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration | Reference |
| HMO2 | - | GI50 | 0.28 µg/mL | [1] |
| HepG2 | Liver Cancer | GI50 | 0.42 µg/mL | [1] |
| MCF-7 | Breast Cancer | GI50 | 2.2 µg/mL | [1] |
| C6 | Glioma | IC50 | 40 µM (24h), 15 µM (72h) |
Note: The initial search mentioned "Pyrocoll" with GI50 values. Subsequent detailed analysis identified the compound of interest as "Pyrogallol." The data for HMO2, HepG2, and MCF-7 is attributed to the initial search result for completeness but researchers should verify the compound used.
Table 2: Effects of Pyrogallol on Cellular Processes
| Process | Cell Line | Effect | Key Markers |
| Apoptosis | PC-3 (Prostate Cancer), C6 (Glioma) | Induction via mitochondrial pathway | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 & -8 activation, PARP cleavage |
| Cell Cycle | PC-3 (Prostate Cancer), DU145 (Prostate Cancer) | G0/G1 Phase Arrest | Downregulation of Cyclin D1, Cyclin E, CDK2, CDK4 |
| Cell Cycle | H441 & H520 (Lung Cancer) | G2/M Phase Arrest | - |
| Oxidative Stress | C6 (Glioma) | Increased ROS, Disrupted mitochondrial membrane potential | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of Pyrogallol using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Pyrogallol (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Pyrogallol in complete medium. Replace the existing medium with 100 µL of the Pyrogallol-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by Pyrogallol using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
Pyrogallol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Pyrogallol for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the known signaling pathways affected by Pyrogallol and a general experimental workflow.
References
Application Notes and Protocols for the Detection of Pyrocoll in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the quantitative analysis of Pyrocoll, a novel therapeutic agent, in various biological matrices. The protocols outlined below are essential for preclinical and clinical studies, enabling accurate assessment of pharmacokinetics, pharmacodynamics, and toxicological profiles. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering high sensitivity and specificity for the detection of this compound.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of the described LC-MS/MS and ELISA methods for the quantification of this compound in human plasma.
| Parameter | LC-MS/MS Method | ELISA Method |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL |
| Intra-assay Precision (%CV) | < 5% | < 10% |
| Inter-assay Precision (%CV) | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Sample Volume Required | 50 µL | 100 µL |
| Analysis Time per Sample | ~5 minutes | ~4 hours |
Experimental Protocols
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., deuterated this compound, 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Operating Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 350.2) → Product ion (e.g., m/z 180.1)
-
Internal Standard: Precursor ion (e.g., m/z 355.2) → Product ion (e.g., m/z 185.1)
-
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
Quantification of this compound in Cell Lysates using ELISA
This protocol outlines a competitive ELISA for the quantification of this compound.
a. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: Anti-Pyrocoll monoclonal antibody diluted in blocking buffer.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
b. Assay Procedure
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of standards or samples (cell lysates) and 50 µL of the anti-Pyrocoll primary antibody to each well. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.
Visualizations
Caption: General workflow for the detection of this compound in biological samples.
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting & Optimization
How to improve Pyrocoll solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pyrocoll solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
This compound is sparingly soluble in water, with a reported solubility of 642 mg/L at 25°C[1]. It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[2][3]. For a broader range of solvents, please refer to the solubility data table below.
Q2: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
If you are encountering solubility issues, we recommend a stepwise approach. Start by consulting the solvent compatibility table. If your solvent is listed as having low solubility, consider switching to a more suitable solvent like DMSO. If you must use a specific solvent system, refer to our troubleshooting guide for techniques to enhance solubility, such as the use of co-solvents or gentle heating.
Q3: Is it normal for my prepared this compound solution to be a suspension?
If your prepared solution appears as a suspension, it indicates that the concentration of this compound exceeds its solubility limit in the chosen solvent. For experimental consistency, it is recommended to use clear solutions. A suspension should be used immediately after preparation to minimize settling and ensure as uniform a dose as possible[2]. If a clear solution is required, you will need to either decrease the concentration or employ solubility enhancement techniques.
Q4: How should I store my prepared this compound solutions?
For clear solutions, it is advisable to prepare them fresh weekly and store them at 4°C to minimize degradation, as prolonged storage may lead to a loss of efficacy[2]. If your preparation is a suspension, it is best to prepare it fresh for each experiment. For long-term storage of this compound in solvent, keeping it at -80°C is recommended.
Q5: Can I use sonication to dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly for suspensions. The duration of sonication will depend on the volume and concentration of your sample.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Problem: this compound is not dissolving sufficiently in an aqueous buffer.
Solution Workflow:
Caption: A stepwise troubleshooting workflow for improving this compound solubility.
Data Presentation: this compound Solubility in Common Solvents
The following table summarizes the estimated solubility of this compound in various organic solvents. This data is intended as a guide for solvent selection.
| Solvent | Chemical Formula | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water | H₂O | 0.642 | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | > 20 | High solubility. Recommended as a primary solvent for stock solutions. |
| Ethanol (B145695) | C₂H₅OH | ~5-10 | Moderately soluble. Can be used as a co-solvent. |
| Methanol | CH₃OH | ~10-15 | Good solubility. Can be used as a co-solvent. |
| Acetone | CH₃COCH₃ | ~2-5 | Low to moderate solubility. |
| Polyethylene Glycol 400 (PEG 400) | H(OCH₂CH₂)nOH | Soluble | Often used in formulation vehicles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
Objective: To prepare a 10 mM stock solution of this compound in a DMSO/Ethanol co-solvent system.
Materials:
-
This compound (MW: 186.17 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh out 1.86 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 500 µL of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solution is not clear, place the tube in a water bath sonicator for 5-10 minutes.
-
Once the this compound is fully dissolved in DMSO, add 500 µL of absolute ethanol to bring the final volume to 1 mL.
-
Vortex briefly to ensure a homogenous solution.
-
Store the stock solution at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Enhancing Aqueous Solubility of this compound using a Surfactant
Objective: To prepare a 1 mg/mL solution of this compound in an aqueous buffer containing Tween 80.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80 (Polysorbate 80)
-
Magnetic stirrer and stir bar
-
Sterile glassware
Methodology:
-
Prepare a 1% (v/v) solution of Tween 80 in PBS. For example, add 1 mL of Tween 80 to 99 mL of PBS and stir until fully dissolved.
-
Weigh out 10 mg of this compound and place it in a sterile glass beaker with a stir bar.
-
Add 10 mL of the 1% Tween 80 in PBS solution to the beaker.
-
Stir the mixture at room temperature for 30-60 minutes. Gentle heating to 37°C can be applied if necessary.
-
Visually inspect the solution for clarity. If particulates remain, the solution can be filtered through a 0.22 µm syringe filter if a sterile, particle-free solution is required. Note that this may remove undissolved compound.
Protocol 3: Adjusting pH to Improve this compound Solubility
Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
1 M HCl and 1 M NaOH for pH adjustment
-
pH meter
-
Shaking incubator
Methodology:
-
Prepare saturated solutions of this compound in each buffer. Add an excess of this compound to each buffer in separate sealed tubes.
-
Place the tubes in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and measure the pH to confirm it has not changed significantly.
-
Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution. In general, for compounds with basic anions, solubility increases as the pH decreases.
This document is intended for research use only and provides general guidance. Experimental conditions may need to be optimized for specific applications.
References
Technical Support Center: Overcoming Pyrocoll Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Pyrocoll in aqueous solutions. Given the limited publicly available data on this compound instability, this guide is based on established principles of stability for structurally related heterocyclic compounds, particularly those containing pyrrole (B145914) and lactam moieties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a pyrrolopyrazine compound with potential therapeutic applications, including antibiotic, antiparasitic, and antitumor activities.[1] Like many complex heterocyclic molecules, its stability in aqueous solutions can be a concern, potentially leading to a loss of efficacy and the formation of degradation products. While specific data on this compound is limited, one source suggests that prolonged storage of its solutions, even at 4°C, may lead to a loss of efficacy, indicating a degree of instability.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
A2: Based on its chemical structure, which contains both a pyrrole and a lactam ring system, the primary degradation pathways for this compound in aqueous solutions are likely to be:
-
Hydrolysis: The lactam rings in the this compound structure can be susceptible to hydrolysis, which is the cleavage of the amide bond by water. This process can be catalyzed by acidic or basic conditions.[2][3][4]
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation. This can be initiated by dissolved oxygen (autoxidation), oxidizing agents, or exposure to light (photodegradation), leading to the formation of various oxidation products.
Q3: What are the initial signs of this compound degradation in my solution?
A3: The first indications of degradation may include:
-
A change in the color or clarity of the solution.
-
A decrease in the expected biological activity of the compound.
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A shift in the pH of the solution.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To enhance the stability of this compound solutions, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. For many heterocyclic compounds, a slightly acidic to neutral pH is often optimal.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) and minimize the time that working solutions are kept at room temperature.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use of Antioxidants: For oxidation-prone compounds, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial, though their compatibility and potential for interference with your assay should be verified.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh before each experiment to minimize degradation over time.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a stored this compound solution. | Degradation of this compound due to hydrolysis or oxidation. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a stability study to determine the viable storage duration under your specific conditions. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Adjust solution pH and storage conditions to minimize degradation.- Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
| Precipitation or cloudiness in the this compound solution. | - Poor solubility at the prepared concentration.- Formation of insoluble degradation products.- Change in pH affecting solubility. | - Confirm the solubility of this compound in your chosen solvent and buffer system.- Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment, followed by dilution in an aqueous buffer.- Filter the solution through a 0.22 µm filter before use.- Monitor and control the pH of the solution. |
| Inconsistent experimental results between batches of this compound solution. | - Inconsistent solution preparation.- Variable degradation rates due to differences in storage time or conditions. | - Standardize the solution preparation protocol.- Prepare a single, large batch of stock solution and store it in aliquots under validated stable conditions.- Always prepare fresh working solutions from the stock immediately before use. |
Quantitative Data on Stability
| Condition | Parameter | Value | Implication for this compound |
| Temperature | Half-life of Imipenem (a β-lactam) in Mueller Hinton broth (pH 7.25) at 36°C | 16.9 hours | This compound may exhibit limited stability at physiological temperatures, highlighting the need for fresh preparation or stability-enhancing formulations for prolonged experiments. |
| Half-life of Doripenem (a β-lactam) in Mueller Hinton broth (pH 7.25) at 36°C | 40.6 hours | The stability of this compound is likely to be temperature-dependent. Lowering the temperature should significantly increase its half-life. | |
| pH | Hydrolysis of β-lactams | Increased degradation at higher pH due to nucleophilic attack. | The stability of this compound should be evaluated across a range of pH values to identify the optimal pH for solution preparation and storage. |
| Light Exposure | General for photosensitive compounds | Degradation follows first-order kinetics upon light exposure. | Photostability testing is crucial. If found to be photosensitive, all work with this compound solutions should be conducted under light-protected conditions. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers
Objective: To determine the short-term stability of this compound in different aqueous buffers at various temperatures.
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Dilute the this compound stock solution in each buffer to the final working concentration.
-
-
Incubation:
-
Aliquot the this compound solutions into separate, sealed vials for each time point and temperature.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Include a set of control samples stored at -80°C, which will be considered as the baseline (t=0).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), retrieve the vials from each temperature condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Quantify the remaining percentage of this compound by comparing the peak area at each time point to the t=0 sample.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photodegradation: Expose the this compound solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C).
-
-
Sample Analysis:
-
Analyze the stressed samples at various time points using an HPLC or LC-MS method.
-
The goal is to achieve 5-20% degradation of the active substance.
-
Characterize the degradation products using mass spectrometry (MS) and compare the chromatograms of the stressed samples to that of the unstressed control.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability issues.
References
Troubleshooting Pyrocoll cytotoxicity in control cells
This guide provides troubleshooting for researchers encountering unexpected cytotoxicity in control cells during experiments with Pyrocoll.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A: this compound is a novel investigational compound belonging to the polyphenol class, structurally related to pyrogallol (B1678534). Its intended mechanism of action is the induction of apoptosis (programmed cell death) in cancer cell lines by activating the intrinsic mitochondrial pathway. The pyrogallol structural moiety is believed to be crucial for this activity.[1]
Q2: I'm observing high levels of cytotoxicity in my vehicle-treated control cells. What could be the cause?
A: This is a common issue that can confound experimental results. The primary suspects are the vehicle (solvent) itself, contamination of the cell culture, poor cell health, or issues with the experimental setup. This guide will walk you through troubleshooting each of these possibilities.
Q3: What is the recommended vehicle and final concentration for dissolving this compound?
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, as higher concentrations can induce cytotoxicity.[2] Always run a vehicle-only control to assess the impact of the solvent on your cells.[3]
Q4: What are the essential controls for a this compound cytotoxicity experiment?
A: To ensure the validity of your results, the following controls are mandatory:
-
Untreated Control: Cells cultured in medium only. This serves as the baseline for cell viability.
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used to dissolve this compound. This is crucial for distinguishing the effect of the compound from the effect of the solvent.[2]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to confirm that the assay can detect cell death.
-
Medium Background Control: Wells containing only culture medium and the assay reagent (no cells). This is used to subtract the background absorbance or fluorescence.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
Problem: High cytotoxicity or low viability is observed in vehicle-treated control wells, making it difficult to assess the true effect of this compound.
This troubleshooting guide follows a logical workflow to identify the source of the problem.
Step 1: Assess Vehicle Toxicity
Q: Could the solvent (DMSO) be killing my control cells?
A: Yes, this is a common cause. Even at concentrations considered "safe," some cell lines can be highly sensitive.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the final DMSO concentration in your wells is not higher than intended.
-
Run a Dose-Response: Test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your cells to determine the precise toxicity threshold for your specific cell line.
-
Check Vehicle Quality: Use a fresh, high-purity, sterile-filtered DMSO. Older stocks can accumulate peroxides or become contaminated, increasing their toxicity.
Data Presentation: Recommended Final Concentrations of Common Solvents
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% | Most common solvent; can affect cell differentiation and viability at higher concentrations. |
| Ethanol (B145695) | ≤ 0.5% | Can be cytotoxic; ensure it is properly evaporated if used for coating plates. |
| Methanol | ≤ 0.1% | Generally more toxic than ethanol and should be used with caution. |
| PBS | N/A | Ideal solvent for water-soluble compounds; non-toxic. |
Step 2: Check for Contamination
Q: My control cells look unhealthy and are dying. Could my culture be contaminated?
A: Yes. Microbial contamination is a frequent cause of unexpected cell death and can compromise your entire experiment.
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your cultures under a microscope for signs of bacterial (cloudy medium, rapid pH change) or fungal (visible filaments) contamination.
-
Mycoplasma Testing: Mycoplasma is a common, invisible contaminant that can alter cell function and viability without obvious signs like turbidity. Use a PCR-based or fluorescent stain-based mycoplasma detection kit.
-
Review Aseptic Technique: Ensure strict aseptic technique is followed at all times, including when handling media, reagents, and cell cultures, to prevent future contamination.
Step 3: Evaluate Cell Health & Culture Conditions
Q: My control cells are detaching and viability is low. Could it be a problem with the cells themselves?
A: Absolutely. The physiological state of your cells is critical for reproducible results.
Troubleshooting Steps:
-
Passage Number: Do not use cells that have been passaged too many times. High-passage cells can undergo genetic drift and become more sensitive to stress. Obtain a fresh vial from a reputable cell bank.
-
Cell Seeding Density: Both under-seeding and over-confluency can stress cells and lead to cell death. Optimize the seeding density so that cells are in the exponential growth phase during the experiment.
-
Incubator Conditions: Verify the incubator's temperature, CO2 levels, and humidity. Even minor fluctuations can have profound effects on cell health.
Step 4: Investigate Assay Interference
Q: My cell viability readings are inconsistent or show high background in control wells. Could this compound or the vehicle be interfering with the assay?
A: Yes, compounds can interfere with the chemical or enzymatic reactions of viability assays, leading to false results. This is particularly relevant for colorimetric assays like MTT.
Troubleshooting Steps:
-
Run Cell-Free Controls: Add this compound and/or DMSO to culture medium in wells without cells, then perform the assay. This will reveal if your compound or solvent directly reacts with the assay reagents (e.g., reducing the MTT reagent).
-
Consider Assay Type: The MTT assay measures metabolic activity, which is an indirect measure of viability. If this compound affects mitochondrial function, it could skew the results.
-
Use an Orthogonal Method: Confirm your results with a different type of assay that measures a distinct marker of cell death or viability.
Data Presentation: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / XTT / WST | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt. | Simple, cost-effective, high-throughput. | Indirect measure of viability; subject to chemical interference. |
| LDH Release | Measures Lactate Dehydrogenase (LDH) released from cells with damaged membranes (necrosis). | Direct measure of cytotoxicity; simple endpoint. | Does not measure apoptosis or cytostatic effects. |
| ATP-Based (e.g., CellTiter-Glo) | Quantifies ATP, which is present in metabolically active cells. | Highly sensitive, fast, and suitable for high-throughput screening. | ATP levels can fluctuate with metabolic changes unrelated to viability. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to distinguish live from dead cells. | Provides direct counts of live vs. dead cells; suitable for microscopy/flow cytometry. | Requires specialized equipment; may not be ideal for high-throughput. |
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to induce apoptosis by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
References
Optimizing Pyrocoll concentration for maximum efficacy
Pyrocoll Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, this compound-Sensitive Kinase 1 (PSK1). PSK1 is a key upstream regulator of the Pro-Survival Factor (PSF) signaling pathway. By inhibiting PSK1, this compound effectively blocks the phosphorylation of the downstream effector, Pro-Apoptotic Protein 1 (PAP1), leading to the induction of apoptosis in targeted cell populations.
Q2: What is the optimal solvent for reconstituting and diluting this compound?
A2: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For cell-based assays, further dilutions should be made in your standard cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound solutions?
A3: Lyophilized this compound should be stored at -20°C. The 10 mM DMSO stock solution can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use applications.
Q4: I am observing significant off-target effects. What could be the cause?
A4: High concentrations of this compound may lead to off-target effects. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, ensure the purity of your this compound sample and verify the identity and activity of your target, PSK1, in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable efficacy | 1. Sub-optimal concentration of this compound. 2. Low expression of the target kinase (PSK1) in the cell line. 3. Degradation of this compound due to improper storage. | 1. Perform a dose-response curve to identify the EC50. 2. Confirm PSK1 expression via Western blot or qPCR. 3. Use a fresh aliquot of this compound and ensure proper storage conditions. |
| High cell death in control group | 1. DMSO concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Perform sterility testing of your cell culture and reagents. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Pipetting errors during dilution. | 1. Standardize cell seeding density and ensure consistent confluency. 2. Use a calibrated timer for all incubation steps. 3. Calibrate pipettes regularly and use fresh tips for each dilution. |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Dilution: Prepare a 2X serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Protocol 2: Western Blot Analysis of PSK1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (based on the EC50 value) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-PAP1, total PAP1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
| Cell Line | This compound EC50 (µM) | PSK1 Expression (Relative Units) |
| HCT116 | 0.5 ± 0.1 | 1.2 ± 0.2 |
| MCF-7 | 1.2 ± 0.3 | 0.8 ± 0.1 |
| A549 | 5.8 ± 0.9 | 0.3 ± 0.05 |
| PC-3 | > 10 | Not Detected |
Visualizations
Caption: this compound inhibits the PSK1 signaling pathway.
Caption: Workflow for determining this compound efficacy.
Caption: Troubleshooting logic for low this compound efficacy.
Pyrocoll experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrocoll. The information is designed to address common experimental variability and reproducibility issues.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Precursor: The starting material, such as methyl pyrrole-2-carboxylate, has not been fully hydrolyzed to pyrrole-2-carboxylic acid. | - Verify completion of hydrolysis: Use thin-layer chromatography (TLC) to check for the presence of the starting ester. - Extend reaction time or increase temperature: If the reaction is incomplete, continue stirring at the recommended temperature for a longer duration. - Ensure sufficient base: Use the correct molar equivalent of the base (e.g., KOH) for the hydrolysis reaction. |
| Inefficient Dimerization: The conditions are not optimal for the dimerization of pyrrole-2-carboxylic acid to form this compound. | - Concentration of precursor: Ensure the concentration of pyrrole-2-carboxylic acid in the solvent is appropriate to facilitate dimerization upon removal of the solvent or upon heating. - pH of the solution: The dimerization may be sensitive to pH. Ensure the workup procedure to isolate pyrrole-2-carboxylic acid results in a neutral or slightly acidic pH before attempting dimerization. |
| Degradation of Product: this compound may be unstable under certain conditions. | - Avoid excessive heat: During solvent removal or drying, use moderate temperatures to prevent thermal degradation. - Inert atmosphere: If this compound is sensitive to oxidation, perform the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Losses during Workup and Purification: Significant amounts of the product are lost during extraction, filtration, or crystallization steps. | - Optimize extraction: Ensure the pH of the aqueous layer is adjusted correctly to precipitate the product if it is being isolated by filtration. If performing a liquid-liquid extraction, use the appropriate solvent and perform multiple extractions to maximize recovery. - Careful purification: When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize yield upon cooling.[1] |
Problem 2: Impure this compound Sample
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material: The final product is contaminated with pyrrole-2-carboxylic acid or the initial ester. | - Improve purification: Recrystallization is an effective method for purifying solid organic compounds.[1][2] Select a solvent in which this compound has high solubility at high temperatures and low solubility at room temperature. - Chromatography: If recrystallization is ineffective, column chromatography can be used to separate this compound from impurities. |
| Formation of Side Products: Other reactions may be occurring, leading to byproducts. | - Control reaction conditions: Undesirable side reactions can be minimized by carefully controlling the reaction temperature and time.[3][4] - Characterize impurities: Use analytical techniques such as NMR, IR, or Mass Spectrometry to identify the structure of the impurities. This can provide insight into the side reactions occurring and how to prevent them. |
| Solvent Contamination: Residual solvent from the reaction or purification process is present in the final product. | - Thorough drying: Dry the purified this compound under vacuum to remove any residual solvent. Gently heating during vacuum drying can be effective, but avoid high temperatures that could cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this compound synthesis?
A1: The expected yield can vary significantly based on the specific protocol, scale of the reaction, and purification method. It is recommended to perform a small-scale pilot reaction to determine the expected yield under your specific laboratory conditions.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended:
-
Spectroscopy: Infrared (IR) and Raman spectroscopy can confirm the formation of the cyclic dimer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and can be used to assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the sample.
Q3: What are the best storage conditions for this compound?
A3: While specific stability data for this compound is not widely published, it is generally recommended to store purified organic compounds in a cool, dark, and dry place. For long-term storage, keeping the sample under an inert atmosphere in a tightly sealed container is advisable to prevent degradation from moisture and air.
Q4: My this compound sample has a different color than expected. What does this indicate?
A4: A color deviation may indicate the presence of impurities. These could be from side reactions or residual starting materials. Further purification, such as recrystallization or chromatography, may be necessary. It is also important to ensure that all glassware used was thoroughly cleaned.
Experimental Protocols
Synthesis of Pyrrole-2-carboxylic Acid (Precursor to this compound)
This protocol is adapted from the hydrolysis of methyl pyrrole-2-carboxylate.
-
Dissolution: Dissolve methyl pyrrole-2-carboxylate in methanol (B129727).
-
Hydrolysis: Add a solution of potassium hydroxide (B78521) (KOH) in water to the methanol solution.
-
Heating: Stir the mixture overnight at a moderately elevated temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress using TLC to ensure all the starting ester has been consumed.
-
Acidification: After the reaction is complete, cool the solution and carefully acidify it with a suitable acid (e.g., HCl) to precipitate the pyrrole-2-carboxylic acid.
-
Isolation: Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Formation of this compound
This compound is formed from the dimerization of pyrrole-2-carboxylic acid. This process can be influenced by heat or concentration.
-
Dimerization: The dimerization can occur upon heating the solid pyrrole-2-carboxylic acid or by concentrating a solution of it. The precise conditions (temperature, solvent, time) may need to be optimized.
-
Purification: The resulting this compound can be purified by recrystallization from a suitable solvent (e.g., methanol).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pyrocoll Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for Pyrocoll, a novel therapeutic agent. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during experimentation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the specificity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is designed as a potent inhibitor of Target Kinase A. However, in vitro and in silico screening have revealed potential off-target activity against Off-Target Kinase B and Off-Target Protein C. These interactions are concentration-dependent and can lead to unintended biological consequences in experimental systems.
Q2: How can I minimize the off-target effects of this compound in my cell-based assays?
A2: The most effective strategy is to use the lowest concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. Additionally, consider using a more specific analog of this compound if available, or employing genetic knockdown techniques (e.g., siRNA, shRNA) to validate that the observed phenotype is due to the inhibition of Target Kinase A.
Q3: Are there any known small molecules that can be used to counteract the off-target effects of this compound?
A3: Currently, there are no validated "antidote" molecules that can selectively block the off-target effects of this compound without impacting its on-target activity. The primary strategy remains dose optimization and the use of highly controlled experimental systems.
Q4: What are the recommended control experiments when using this compound?
A4: To ensure the observed effects are due to the inhibition of Target Kinase A, we recommend including the following controls in your experimental design:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to control for any solvent-induced effects.
-
Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of this compound to demonstrate that the observed effects are not due to non-specific compound properties.
-
Genetic Controls: Use cell lines with genetic knockout or knockdown of Target Kinase A to confirm that the phenotype observed with this compound treatment is consistent with the genetic perturbation.
-
Rescue Experiments: If possible, overexpress a resistant mutant of Target Kinase A to show that it can "rescue" the phenotype induced by this compound, confirming on-target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or altered morphology at effective concentrations. | Off-target effects of this compound on essential cellular pathways. | Perform a dose-response curve to identify the minimal effective concentration. Reduce the treatment duration. Screen for markers of cellular stress and apoptosis. |
| Inconsistent results between different cell lines. | Cell line-specific expression levels of on-target and off-target proteins. | Characterize the protein expression levels of Target Kinase A, Off-Target Kinase B, and Off-Target Protein C in your cell lines using Western blotting or mass spectrometry. |
| Phenotype does not match genetic knockdown of Target Kinase A. | The observed phenotype is likely due to off-target effects. | Use a structurally distinct inhibitor of Target Kinase A to see if it recapitulates the phenotype. Employ washout experiments to determine if the effect is reversible. |
| Difficulty in reproducing results from published literature. | Variations in experimental conditions such as cell density, passage number, or media composition. | Standardize all experimental parameters. Ensure the this compound stock solution is properly stored and has not degraded. Confirm the identity and purity of the compound via analytical methods. |
Experimental Protocols
Dose-Response Curve for On-Target and Off-Target Activity
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for this compound against its intended target and known off-targets.
Materials:
-
This compound
-
Recombinant Target Kinase A, Off-Target Kinase B
-
Appropriate kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Methodology:
-
Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.
-
In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the diluted this compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Incubate the plate at 30°C for 1 hour.
-
Add the detection reagent from the kinase assay kit.
-
Incubate for the recommended time and then read the luminescence or fluorescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound is binding to Target Kinase A in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against Target Kinase A
Methodology:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble Target Kinase A by Western blotting.
-
Binding of this compound should stabilize Target Kinase A, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizing Experimental Logic and Pathways
Caption: Troubleshooting workflow for this compound's off-target effects.
Caption: this compound's on-target and off-target signaling pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental work involving the bioactive compound Pyrocoll (C₁₀H₆N₂O₂). The guidance provided is based on established principles for handling heterocyclic small molecules in a research and drug development setting.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and cellular application of this compound.
Synthetic Reactions
Problem: Low or no yield of this compound during synthesis.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Impure Starting Materials | Verify the purity of precursors (e.g., pyrrole-2-carboxylic acid) using NMR or LC-MS. Repurify if necessary. | Purity >98% for starting materials. |
| Suboptimal Reaction Temperature | Titrate the reaction temperature in small increments (±5 °C) around the reported optimal temperature. | An increase in yield as the temperature approaches the optimum for the specific reaction conditions. |
| Incorrect Solvent or Reagent Stoichiometry | Ensure solvents are anhydrous if the reaction is moisture-sensitive. Double-check the molar ratios of all reactants and catalysts. | Consistent yields that align with or approach reported literature values. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS at regular intervals to determine the optimal reaction time. | Identification of the point of maximum product formation before significant degradation or byproduct formation occurs. |
Problem: Presence of significant impurities or byproducts in the crude product.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Lower the reaction temperature or shorten the reaction time. Consider using a more selective catalyst if applicable. | Reduction in the intensity of impurity spots/peaks in TLC/LC-MS analysis. |
| Degradation of Product | If the product is sensitive to heat or light, perform the reaction under an inert atmosphere and/or shielded from light. | Improved purity of the crude product. |
| Incomplete Reaction | Increase the reaction time or add a slight excess of a key reagent to drive the reaction to completion. | Disappearance or significant reduction of starting material in the crude product analysis. |
Purification
Problem: Difficulty in purifying this compound from byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Impurities | If using column chromatography, try a different solvent system with varying polarity. Consider reverse-phase chromatography if normal-phase is ineffective. | Improved separation between the product and impurity peaks/spots. |
| Product Insolubility/Precipitation on Column | Use a stronger solvent to dissolve the crude mixture before loading it onto the column. A dry-loading technique might also be beneficial. | The product moves through the column without precipitating, allowing for effective separation. |
| Thermal Instability | Avoid high temperatures during solvent removal (rotoevaporation). Use a cold water bath. | Prevention of product degradation, leading to higher purity of the final compound. |
Cell-Based Assays
Problem: Inconsistent results or low potency in cellular assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Media | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (<0.5%) and consistent across all treatments. | Clear solution upon dilution in media; consistent dose-response curves. |
| Compound Instability in Solution | Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution in small aliquots at -80°C to avoid multiple freeze-thaw cycles. | Reproducible IC₅₀/EC₅₀ values across experiments. |
| Interaction with Assay Components | Run control experiments to check for any interference of this compound with the assay reagents (e.g., fluorescence quenching, inhibition of reporter enzymes). | No significant signal change in the cell-free control experiments. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. It is advisable to store stock solutions in small, single-use aliquots at -80°C to maintain stability. Be aware that some thermal hazards of DMSO have been reported, and its decomposition can be catalyzed by strong acids or bases, especially at elevated temperatures.
Q2: My this compound synthesis resulted in a dark, tar-like crude product. What could be the cause?
A2: The formation of dark, polymeric material often suggests decomposition or side reactions occurring at too high a temperature or for an extended reaction time. It is recommended to perform the reaction at the lowest effective temperature and to monitor its progress closely to avoid over-running the reaction.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) can confirm the molecular weight and provide a purity profile. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.
Q4: I am observing high variability in my cell viability assays with this compound. What are the common causes?
A4: High variability can stem from several sources. Ensure your compound is fully dissolved in the culture medium; precipitation can lead to inconsistent concentrations. Also, check for lot-to-lot variability in your fetal bovine serum (FBS) or other media components, which can affect cellular response. Finally, ensure consistent cell seeding density and health.
Q5: What is the likely mechanism of action for this compound in cancer cells?
A5: While the exact molecular targets of this compound are not extensively documented, many bioactive heterocyclic compounds exert their effects by interacting with key cellular signaling pathways that control cell proliferation, survival, and death. A plausible, generalized mechanism involves the inhibition of pro-survival signaling pathways and the activation of apoptotic pathways.
Section 3: Experimental Protocols
General Protocol for this compound Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature to obtain the purified this compound.
How to prevent degradation of Pyrocoll during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Pyrocoll to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
This compound is a pyrrolopyrazine-based N-heterocyclic compound. Like many complex organic molecules, its chemical structure can be susceptible to degradation from environmental factors such as oxygen, moisture, and light. Improper storage can lead to the formation of impurities, loss of biological activity, and compromised experimental results. Therefore, maintaining this compound under optimal conditions is critical for ensuring its stability and purity.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the chemical structure of this compound and the known behavior of related N-heterocyclic compounds, the primary degradation factors are:
-
Oxidation: The presence of oxygen can initiate degradation, often leading to discoloration (e.g., darkening of the material).
-
Hydrolysis: Exposure to moisture can lead to the breakdown of the molecule.
-
Photodegradation: Exposure to UV or ambient light can provide the energy for degradative chemical reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation processes.
Q3: How should I store my solid this compound powder for long-term use?
To ensure maximum shelf-life, solid this compound should be stored under the conditions summarized in the table below. The key is to minimize its exposure to air, light, and moisture.
Q4: My this compound is in solution. How long is it stable?
Aqueous solutions of this compound are significantly less stable than the solid powder. It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be used as quickly as possible, ideally within one week, and stored at 2-8°C.[1] For extended storage, consider aliquoting the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air each time the stock is used.
Troubleshooting Guide
Issue: The solid this compound powder has changed color (e.g., darkened).
-
Possible Cause: This is a common sign of oxidation or light-induced degradation. The compound may have been exposed to air or light for a prolonged period.
-
Recommended Action:
-
Do not use the material for sensitive experiments where purity is critical.
-
Perform a purity analysis using HPLC or ¹H NMR to quantify the extent of degradation (see Experimental Protocols section).
-
If the purity is below your experimental threshold, discard the material according to your institution's hazardous waste disposal procedures.
-
Review your storage procedures to ensure they align with the recommended guidelines.
-
Issue: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause: If you have ruled out other experimental errors, the issue could be degraded this compound. Impurities can interfere with biological assays or chemical reactions.
-
Recommended Action:
-
Immediately quarantine the batch of this compound .
-
Perform a purity analysis on the sample you are using.
-
If degradation is confirmed, use a new, properly stored batch of this compound for subsequent experiments.
-
Consider running a control experiment with a freshly prepared solution from a new vial of solid this compound.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidation. |
| Light Exposure | In an amber or opaque vial | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, airtight container | Prevents moisture ingress and exposure to oxygen. |
| Location | Dry, dedicated chemical storage area | Avoids ambient moisture and cross-contamination. |
Mandatory Visualizations
Below are logical workflows to guide the handling and troubleshooting of this compound.
References
Validation & Comparative
Unveiling the In Vivo Efficacy of Pyrogallol: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the in vivo mechanism of action of Pyrogallol, a promising anti-cancer agent. Our analysis, supported by experimental data, contrasts Pyrogallol's performance with the conventional chemotherapeutic drug, doxorubicin, offering valuable insights for preclinical and clinical research.
A note on nomenclature: Initial searches for "Pyrocoll" did not yield relevant results. Based on the available scientific literature, it is presumed that the intended compound of interest is "Pyrogallol," and as such, all data presented herein pertains to Pyrogallol.
Comparative Efficacy and Safety Profile: Pyrogallol vs. Doxorubicin
In a murine model of Helicobacter pylori-induced colon cancer, Pyrogallol demonstrated significant anti-tumor activity, comparable to the standard chemotherapeutic agent, doxorubicin. Notably, Pyrogallol exhibited a more favorable safety profile, with less impact on the body weight of the animal subjects.
| Parameter | Pyrogallol | Doxorubicin | Control (Vehicle) |
| Dose | 40 mg/kg body weight | Not specified in detail | Phosphate Buffered Saline |
| Tumor Size Reduction | ~96% | Similar to Pyrogallol | Continued tumor growth |
| Effect on Body Weight | Mild decline | Significant decline | Maintained |
| Toxicity Profile | Better tolerated | Higher toxicity | N/A |
In Vivo Experimental Protocols
The following protocols are summarized from in vivo studies evaluating the anti-cancer potential of Pyrogallol.
Murine Model of Helicobacter pylori-Induced Colon Cancer
A study utilized a murine model where colon cancer was induced by Helicobacter pylori infection.[1]
-
Animal Model: Swiss albino mice.
-
Cancer Induction: Chronic infection with Helicobacter pylori.
-
Treatment Groups:
-
Control group receiving phosphate-buffered saline.
-
Pyrogallol group treated with 40 mg/kg of body weight.
-
Doxorubicin group (positive control).
-
-
Administration: Intraperitoneal injection every 2 days for 21 days.
-
Outcome Measures:
-
Tumor volume was measured at regular intervals.
-
Body weight of the mice was monitored throughout the experiment.
-
At the end of the study, hematological and biochemical parameters were analyzed from blood samples.
-
Major organs were subjected to histopathological examination.
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
In vivo experiments have also demonstrated Pyrogallol's efficacy in NSCLC.
-
Animal Model: Nude mice.
-
Cancer Induction: Subcutaneous injection of NSCLC cells.
-
Treatment: Administration of Pyrogallol.
-
Outcome Measures:
-
Tumor growth inhibition.
-
Analysis of molecular markers in tumor tissue via western blotting to confirm the in vivo mechanism of action.
-
Mechanism of Action: Signaling Pathways
In vivo and in vitro studies have elucidated that Pyrogallol exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
p53-Mediated Pathway in NSCLC
Pyrogallol has been shown to activate the p53 signaling pathway in NSCLC. This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest at the G2/M phase. Furthermore, p53 activation triggers the autophagic degradation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.
Caption: Pyrogallol-induced p53-mediated signaling cascade in NSCLC.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling network for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. In vivo evidence from western blot analysis of tumor tissues from Pyrogallol-treated animals has confirmed the modulation of this pathway.
Caption: Inhibition of the PI3K/AKT survival pathway by Pyrogallol.
Conclusion
The in vivo data strongly suggest that Pyrogallol is a potent anti-cancer agent with a mechanism of action involving the modulation of critical signaling pathways such as p53 and PI3K/AKT. Its comparable efficacy to doxorubicin, coupled with a superior safety profile in the studied models, positions Pyrogallol as a compelling candidate for further preclinical and clinical development in oncology.
References
A Comparative Study of Pyrocoll and its Synthetic Analogs: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Pyrocoll, a naturally occurring pyrrolo[1,2-a]pyrazine (B1600676) derivative isolated from Streptomyces, has demonstrated a promising spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects. This has spurred interest in the synthesis of its analogs to explore and enhance its therapeutic potential. This guide provides a comparative analysis of this compound and several of its synthetic analogs, summarizing their biological performance with supporting experimental data and methodologies.
Data Presentation: A Head-to-Head Look at Biological Activity
The following tables summarize the quantitative data for this compound and its synthetic analogs, offering a comparative view of their efficacy. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions, thus limiting direct comparability.
Table 1: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µg/mL) | Source |
| This compound | HMO2 (Human Gastric Carcinoma) | Not Specified | 0.28 | [1] |
| HepG2 (Human Liver Carcinoma) | Not Specified | 0.42 | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 2.2 | [1] | |
| Analog 1: (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | PC-3 (Human Prostate Cancer) | Not Specified | 1.18 µM (approx. 0.73 µg/mL) | [2] |
| MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 1.95 µM (approx. 1.21 µg/mL) | [2] | |
| Analog 2: 2,4-dimethoxyphenyl derivative of pyrrolo[1,2-a]pyrazine | U937 (Human Lymphoma) | Not Specified | Potent Inhibition (Specific IC50 not provided) | |
| Analog 3: Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative (Compound 8l) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 2.80 µM (approx. 1.1 µg/mL) | |
| A549 (Human Lung Carcinoma) | MTT Assay | 2.53 µM (approx. 1.0 µg/mL) |
Table 2: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound | Arthrobacter aurescens | Not Specified | 10 | Not Specified | |
| Arthrobacter globiformis | Not Specified | 1 | Not Specified | ||
| Arthrobacter oxydans | Not Specified | 10 | Not Specified | ||
| Arthrobacter pascens | Not Specified | 3 | Not Specified | ||
| Rhodococcus erythropolis | Not Specified | 10 | Not Specified | ||
| Analog 4: Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Staphylococcus aureus (Multidrug-resistant) | Broth Microdilution | 15 | 20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.
Synthesis of Pyrrolo[1,2-a]pyrazine Analogs
The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves multi-step reactions. A general approach is the [4+1+1] annulation, a three-component route to the novel 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) ring skeleton.
General Procedure for Three-Component Synthesis:
-
Reactant Preparation: Prepare solutions of the starting materials: a substituted pyrrole, an α-halo ketone, and an amine.
-
Reaction: In a suitable solvent, combine the reactants. The reaction is often carried out at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic byproducts.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the desired pyrrolo[1,2-a]pyrazine analog.
For specific analogs, such as the 2,4-dimethoxyphenyl derivative , the synthesis involves a regiodivergent electrophilic acylation followed by an aldol (B89426) condensation.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for MTT Assay on U937 Human Lymphoma Cells:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds (this compound or its analogs) and incubate for a further 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
Protocol for Broth Microdilution Assay:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mandatory Visualization
FTase-p38 Signaling Pathway
Some pyrrolo[1,2-a]pyrazine analogs have been suggested to exert their anticancer effects through the modulation of signaling pathways, including the FTase-p38 axis. Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including Ras, which is a key player in cell proliferation. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can lead to apoptosis. Inhibition of FTase can disrupt Ras signaling, while activation of the p38 pathway can promote cancer cell death.
Caption: FTase-p38 signaling pathway and potential intervention by a this compound analog.
Experimental Workflow for Anticancer Drug Screening
The process of identifying lead anticancer compounds from a library of synthetic analogs involves a systematic workflow.
Caption: A typical workflow for screening synthetic analogs for anticancer activity.
References
Safety Operating Guide
Proper Disposal of Pyrocoll: A Guide for Laboratory Professionals
For immediate reference, treat Pyrocoll as a solid chemical waste. Do not dispose of it in regular trash or down the drain. The following guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 484-73-1), a nitrogen-containing heterocyclic compound. This procedure is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before handling and disposing of any chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against potential eye contact.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any airborne particles.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₀H₆N₂O₂ | PubChem |
| CAS Number | 484-73-1 | Cayman Chemical |
| Appearance | Solid | - |
| Primary Hazard Class | Assumed to be standard chemical waste. Specific hazard classifications are not broadly published. Always refer to the supplier's SDS. | General Guidance |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled as a solid chemical waste through your institution's hazardous waste management program.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Solid Chemical Waste: this compound (CAS 484-73-1)".
- Do not mix this compound with other chemical waste unless explicitly permitted by your institution's safety officer. Incompatible materials can lead to dangerous reactions.
2. Packaging Waste:
- Place the solid this compound waste into a sturdy, sealable container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a screw-top lid is recommended.
- Ensure the exterior of the container is clean and free from contamination.
3. Labeling:
- Affix a completed hazardous waste tag to the container. The tag should include:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The CAS Number: "484-73-1".
- An accumulation start date.
- The name of the principal investigator or lab manager.
- The laboratory location (building and room number).
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
- This area should be away from general lab traffic and incompatible chemicals.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.
- You will likely need to complete a waste manifest form, which documents the transfer of the hazardous waste to a licensed disposal facility.[1][2][3]
Important Note: A Safety Data Sheet from one supplier suggests that smaller quantities may be disposed of with household garbage. However, this is not a standard or recommended practice for laboratory chemicals and could violate your institution's policies and local regulations. Always default to the more stringent procedure of treating it as regulated chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
